molecular formula C22H25N3O B15160800 4-Heptoxy-2,6-dipyridin-2-ylpyridine CAS No. 662151-81-7

4-Heptoxy-2,6-dipyridin-2-ylpyridine

Cat. No.: B15160800
CAS No.: 662151-81-7
M. Wt: 347.5 g/mol
InChI Key: VZLZSYOIQIOELW-UHFFFAOYSA-N
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Description

4-Heptoxy-2,6-dipyridin-2-ylpyridine is a chemical compound with the molecular formula C19H21N3O It is characterized by the presence of a heptoxy group attached to a pyridine ring, which is further substituted with two pyridin-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptoxy-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the heptoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Heptoxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Heptoxy-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Properties

CAS No.

662151-81-7

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

4-heptoxy-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C22H25N3O/c1-2-3-4-5-10-15-26-18-16-21(19-11-6-8-13-23-19)25-22(17-18)20-12-7-9-14-24-20/h6-9,11-14,16-17H,2-5,10,15H2,1H3

InChI Key

VZLZSYOIQIOELW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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